2,2'-Bis(4-nitrophenoxy)biphenyl
Overview
Description
2,2’-Bis(4-nitrophenoxy)biphenyl is an organic compound with the molecular formula C24H16N2O6 It consists of two biphenyl units connected by two nitrophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis(4-nitrophenoxy)biphenyl typically involves the reaction of biphenol with p-nitrochlorobenzene in the presence of a salt-forming agent and a strong-polarity aprotic solvent under nitrogen protection. The reaction is carried out under reflux conditions at temperatures between 130-140°C for 3-5 hours. After the reaction, the mixture is filtered at high temperature, and the filtrate is treated with deionized water, followed by cooling, filtration, washing, and drying to obtain the final product .
Industrial Production Methods: In industrial settings, the production of 2,2’-Bis(4-nitrophenoxy)biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-selectivity catalysts to ensure high product quality and yield. The operation process is designed to be simple, safe, and cost-effective, facilitating large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bis(4-nitrophenoxy)biphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a nickel catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of nitro groups, which are electron-withdrawing and activate the aromatic ring towards nucleophilic attack.
Common Reagents and Conditions:
Reduction: Hydrogen gas and nickel catalyst under high pressure and moderate temperature (40-70°C).
Substitution: Strong nucleophiles such as amines or alkoxides under basic conditions.
Major Products:
Reduction: 2,2’-Bis(4-aminophenoxy)biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Bis(4-nitrophenoxy)biphenyl has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of polyimides and other high-performance polymers.
Biology: Investigated for its potential use in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,2’-Bis(4-nitrophenoxy)biphenyl primarily involves its ability to undergo various chemical transformations. The nitro groups play a crucial role in activating the aromatic rings towards nucleophilic substitution and reduction reactions. These transformations enable the compound to serve as a versatile intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
4,4’-Bis(4-nitrophenoxy)biphenyl: Similar structure but with different substitution pattern on the biphenyl core.
4,4’-Bis(4-aminophenoxy)biphenyl: The reduced form of 2,2’-Bis(4-nitrophenoxy)biphenyl with amino groups instead of nitro groups.
Properties
IUPAC Name |
1-(4-nitrophenoxy)-2-[2-(4-nitrophenoxy)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O6/c27-25(28)17-9-13-19(14-10-17)31-23-7-3-1-5-21(23)22-6-2-4-8-24(22)32-20-15-11-18(12-16-20)26(29)30/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDHYALYVRCVLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559156 | |
Record name | 2,2'-Bis(4-nitrophenoxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65811-03-2 | |
Record name | 2,2'-Bis(4-nitrophenoxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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